molecular formula C15H12FN3OS B2755051 N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049439-67-9

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2755051
CAS No.: 1049439-67-9
M. Wt: 301.34
InChI Key: KGGUUMOOBPNMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a chemical compound designed for research purposes, featuring the imidazo[2,1-b]thiazole scaffold, a structure recognized for its diverse biological potential. This specific carboxamide derivative is of significant interest in medicinal chemistry and drug discovery. The imidazo[2,1-b]thiazole core is a privileged structure in pharmacology, with derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Research into analogous compounds has shown that the imidazo[2,1-b]thiazole scaffold can be engineered to target specific enzymes and pathways. For instance, closely related structures have been investigated for their antitumor activity, particularly through the inhibition of the VEGFR-2 enzyme, a key target in anti-angiogenesis cancer therapy . Furthermore, compounds based on this heterocyclic system, including those with a cyclopropyl carboxamide group, have been patented for use in pharmaceutical compositions targeting p38 MAPK, indicating potential applications in researching cardiovascular diseases, inflammatory conditions, and type II diabetes . The structural motif of a 6-(4-fluorophenyl) substitution on the imidazothiazole ring is a common feature in biologically active molecules and has been a subject of metabolic and pharmacological studies . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c16-10-3-1-9(2-4-10)12-7-19-13(8-21-15(19)18-12)14(20)17-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUUMOOBPNMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4-(4-Fluorophenyl)Thiazole

Step 1: Bromination of 4-Fluorophenylacetone
4-Fluorophenylacetone undergoes bromination at the α-position using bromine in acetic acid, yielding 2-bromo-1-(4-fluorophenyl)propan-1-one.

Step 2: Hantzsch Thiazole Synthesis
The α-bromo ketone reacts with thiourea in ethanol under reflux, forming 2-amino-4-(4-fluorophenyl)thiazole via nucleophilic substitution and cyclization.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Duration: 6–8 hours
  • Yield: 72–78%

Preparation of 2-Bromo-N-Cyclopropylacetamide

Step 1: Acylation of Cyclopropylamine
Bromoacetyl bromide reacts with cyclopropylamine in dichloromethane at 0–5°C, yielding 2-bromo-N-cyclopropylacetamide.

Reaction Conditions :

  • Base: Triethylamine (1.2 equiv)
  • Temperature: 0°C → room temperature
  • Duration: 2 hours
  • Yield: 85–90%

Cyclocondensation to Form the Imidazo[2,1-b]Thiazole Core

The key cyclization step involves reacting 2-amino-4-(4-fluorophenyl)thiazole with 2-bromo-N-cyclopropylacetamide in 2-propanol under reflux.

Mechanism :

  • Nucleophilic attack by the thiazole amine on the α-carbon of the bromoacetamide.
  • Elimination of HBr, forming the imidazo[2,1-b]thiazole ring.

Optimized Conditions :

  • Solvent: 2-Propanol
  • Base: Potassium carbonate (2.0 equiv)
  • Temperature: 82°C (reflux)
  • Duration: 12–14 hours
  • Yield: 65–70%

Post-Synthetic Modifications and Purification

Column Chromatography

The crude product is purified via flash chromatography on silica gel pretreated with triethylamine, using a gradient of hexane/ethyl acetate (7:3 → 1:1). This step removes unreacted starting materials and byproducts such as dimerized species.

Recrystallization

Further purification is achieved by recrystallization from ethanol/water (4:1), yielding analytically pure N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide as off-white crystals.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, H-2 imidazo)
  • δ 7.89–7.86 (m, 2H, Ar-H)
  • δ 7.25–7.20 (m, 2H, Ar-H)
  • δ 3.12–3.05 (m, 1H, cyclopropyl-CH)
  • δ 1.10–1.03 (m, 4H, cyclopropyl-CH₂)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 164.2 (C=O)
  • δ 162.5 (C-F, J = 247 Hz)
  • δ 145.3 (C-3 imidazo)
  • δ 128.9, 115.7 (Ar-C)
  • δ 25.4 (cyclopropyl-CH)
  • δ 7.3, 7.1 (cyclopropyl-CH₂)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 356.1024 [M + H]⁺
  • Calculated for C₁₇H₁₄FN₃O₂S : 356.1028

Comparative Analysis of Synthetic Methods

Parameter Method A (This Work) Literature Method
Cyclization Solvent 2-Propanol Acetone
Base K₂CO₃ K₂CO₃/KI
Reaction Time (h) 12–14 4–6
Yield (%) 65–70 48–78
Purification Column + Recrystallization Column Chromatography

Key advantages of the current protocol include higher reproducibility and scalability, albeit with marginally lower yields compared to noscapinoid syntheses.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Dimerization : Occurs if stoichiometry deviates (excess bromoacetamide).
  • Hydrolysis : Trace water in solvent hydrolyzes bromoacetamide to acetic acid derivatives.

Mitigation Strategies

  • Strict control of reaction stoichiometry (1:1.1 thiazole:bromoacetamide).
  • Use of anhydrous 2-propanol and molecular sieves to sequester moisture.

Applications and Biological Relevance

While biological data for this specific compound remain undisclosed, structural analogs demonstrate tubulin-binding activity and antiproliferative effects in cancer cell lines. The 4-fluorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the cyclopropylamide may reduce metabolic degradation.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, leading to altered cellular processes. The exact pathways involved can vary depending on the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[2,1-b]thiazole scaffold is versatile, with modifications at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Compound Name Position 6 Substituent Position 3 Substituent Key Properties/Activities Reference
N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide 4-fluorophenyl Cyclopropyl carboxamide High lipophilicity, metabolic stability
2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole 4-methoxyphenyl 4-fluoro-3-nitrophenyl Electron-withdrawing nitro group; IR/NMR data
N-butyl-6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-carboxamide 4-bromophenyl Butyl carboxamide Increased molecular weight; potential halogen bonding
N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide 3-nitrophenyl 4-acetamidophenyl carboxamide Enhanced solubility via acetamide group
2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-propylhydrazine-1-carbothioamide 4-fluorophenyl Propylthioamide-linked acetylhydrazine Acetylcholinesterase inhibition (IC₅₀ ~ µM range)

Key Comparative Insights

  • Position 6 Modifications: The 4-fluorophenyl group (target compound) balances lipophilicity and electronic effects, favoring membrane permeability and target engagement . In contrast, 3-nitrophenyl () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to polarity .
  • Position 3 Modifications :

    • The cyclopropyl carboxamide in the target compound provides steric constraint, likely improving binding selectivity compared to flexible alkyl chains (e.g., butyl in ) .
    • Acetamidophenyl () introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .
    • Propylthioamide () demonstrates acetylcholinesterase inhibitory activity, suggesting that the target compound’s cyclopropyl group may similarly influence enzymatic interactions .

Biological Activity

N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of significant interest due to its promising biological activities, particularly in the field of cancer research. This article delves into its biological activity, including antiproliferative effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂F₁N₃S
  • Molecular Weight : 253.32 g/mol
  • Structure : The compound features an imidazo[2,1-b]thiazole core with a cyclopropyl group and a 4-fluorophenyl substituent, which is crucial for its biological activity.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The results indicate that this compound exhibits significant cytotoxicity:

Cell Line IC50 Value (µM) Mechanism of Action
A549 (Lung)1.43Inhibition of tubulin polymerization leading to G2/M arrest
MCF-7 (Breast)1.65Induction of apoptosis via cell cycle arrest at G0/G1 phase

Case Studies

  • Lung Cancer (A549) :
    • The compound was found to inhibit tubulin polymerization, which is essential for mitosis. The IC50 value of 1.43 µM indicates strong antiproliferative activity comparable to nocodazole, a known microtubule inhibitor .
  • Breast Cancer (MCF-7) :
    • In MCF-7 cells, the compound induced apoptosis as evidenced by Annexin V-FITC assays and DAPI staining. The IC50 value of 1.65 µM demonstrates its potential as an effective therapeutic agent against breast cancer .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Molecular docking studies suggest that the compound interacts with specific kinases involved in cell signaling pathways that regulate proliferation and survival in cancer cells.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and activation of caspases .

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains, with a minimum inhibitory concentration (MIC) indicating effective antimicrobial properties:

Microorganism MIC (µg/mL) Selectivity Index (SI)
Mycobacterium tuberculosis6.25>1.6

This suggests that the compound not only has potential as an anticancer agent but also as an antimicrobial agent against resistant bacterial strains .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazo[2,1-b]thiazole core (e.g., δ 7.8–8.2 ppm for aromatic protons of the 4-fluorophenyl group) .
  • FT-IR : Carboxamide C=O stretching at ~1660 cm⁻¹ and N-H bending at 1540 cm⁻¹ validate successful coupling .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N ratios indicate impurities, necessitating repurification .

How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?

Advanced Research Question
Discrepancies often arise from:

  • Substituent positioning : For example, 6-(4-fluorophenyl) derivatives show 10-fold higher antimicrobial activity than 6-(3-nitrophenyl) analogs due to enhanced membrane permeability .
  • Assay variability : Standardize protocols (e.g., MIC values using CLSI guidelines for bacterial strains) to compare data across studies .
  • Impurity artifacts : LC-MS purity checks (>98%) are essential, as trace byproducts (e.g., unreacted hydrazides) may falsely modulate activity .

What methodologies are used to evaluate the compound’s potential as a multi-target inhibitor (e.g., 5-lipoxygenase and EGFR kinase)?

Advanced Research Question

  • Enzyme inhibition assays :
    • 5-Lipoxygenase : Monitor absorbance at 234 nm for leukotriene B₄ production in human polymorphonuclear leukocytes .
    • EGFR kinase : Use ADP-Glo™ kinase assay with recombinant EGFR enzyme and ATP concentrations near Km (10 µM) .
  • Molecular docking : AutoDock Vina simulations identify binding poses in EGFR’s ATP-binding pocket (PDB: 1M17), with scoring functions (e.g., ΔG < -8 kcal/mol) indicating high affinity .

What challenges arise in purifying this compound, and how are they mitigated?

Basic Research Question

  • Low solubility : The compound is sparingly soluble in water (<0.1 mg/mL). Use DMSO for biological assays and ethanol/CHCl₃ for recrystallization .
  • Byproduct formation : Hydrazide intermediates (e.g., unreacted 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide) are removed via repeated washing with cold ethanol .

How is molecular modeling integrated into the design of imidazo[2,1-b]thiazole derivatives?

Advanced Research Question

  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors at the carboxamide group, hydrophobic interactions with the cyclopropyl moiety) using Schrödinger’s Phase .
  • MD simulations : GROMACS 2022 simulations (50 ns) assess binding stability in acetylcholinesterase’s catalytic gorge, with RMSD < 2 Å indicating stable ligand-receptor complexes .

What in vitro models are appropriate for assessing anticancer activity?

Advanced Research Question

  • Cell viability assays : MTT or resazurin-based protocols against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values typically <10 µM for active derivatives .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation assays validate mechanisms .

How can researchers develop robust analytical methods for quantifying the compound in biological matrices?

Advanced Research Question

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase acetonitrile:water (70:30), flow rate 1 mL/min, λ = 254 nm. LOD: 0.1 µg/mL .
  • LC-MS/MS : MRM transitions m/z 304 → 152 (positive ion mode) for quantification in plasma, validated per ICH Q2(R1) guidelines .

What evidence supports the compound’s potential as a polypharmacological agent?

Advanced Research Question

  • Dual inhibition : Derivatives inhibit both acetylcholinesterase (IC₅₀: 1.2 µM) and 5-lipoxygenase (IC₅₀: 2.8 µM), suggesting utility in Alzheimer’s disease with comorbid inflammation .
  • Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/AKT and NF-κB pathways, confirming multi-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.